3-Fluoro-5-iodopicolinonitrile
Overview
Description
3-Fluoro-5-iodopicolinonitrile: is a heterocyclic organic compound with the molecular formula C6H2FIN2 . It is a derivative of picolinonitrile, where the fluorine and iodine atoms are substituted at the 3rd and 5th positions of the pyridine ring, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-iodopicolinonitrile typically involves multi-step reactions starting from commercially available precursors. One common method includes the halogenation of picolinonitrile derivatives. For instance, the fluorination of 3-chloropicolinonitrile followed by iodination can yield this compound. The reaction conditions often involve the use of reagents like n-butyllithium and diisopropylamine in solvents such as tetrahydrofuran (THF) at low temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The purification of the final product is typically achieved through techniques like column chromatography .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-5-iodopicolinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through reactions like Suzuki-Miyaura coupling, which involves palladium-catalyzed cross-coupling with boronic acids.
Reduction Reactions: The nitrile group can be reduced to an amine using reagents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other derivatives.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate (K2CO3) in solvents such as ethanol or water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Substitution Products: Various substituted pyridines depending on the reagents used.
Reduction Products: Amines.
Oxidation Products: Oxides or other oxidized derivatives.
Scientific Research Applications
Chemistry: 3-Fluoro-5-iodopicolinonitrile is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties .
Industry: The compound is also used in material science for the synthesis of advanced materials, including polymers and liquid crystals. Its unique electronic properties make it suitable for applications in electronics and optoelectronics .
Mechanism of Action
The mechanism of action of 3-Fluoro-5-iodopicolinonitrile and its derivatives depends on the specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine and iodine atoms can influence the compound’s binding affinity and selectivity towards these targets, thereby affecting its pharmacological profile .
Comparison with Similar Compounds
3-Fluoropicolinonitrile: Lacks the iodine atom, making it less versatile in substitution reactions.
5-Iodopicolinonitrile: Lacks the fluorine atom, affecting its electronic properties and reactivity.
3-Chloro-5-iodopicolinonitrile: Chlorine instead of fluorine, which can alter its chemical behavior and applications.
Uniqueness: 3-Fluoro-5-iodopicolinonitrile is unique due to the presence of both fluorine and iodine atoms, which impart distinct electronic and steric properties.
Properties
IUPAC Name |
3-fluoro-5-iodopyridine-2-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2FIN2/c7-5-1-4(8)3-10-6(5)2-9/h1,3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFENTSHMWLRNLC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)C#N)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2FIN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001281720 | |
Record name | 3-Fluoro-5-iodo-2-pyridinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001281720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
669066-36-8 | |
Record name | 3-Fluoro-5-iodo-2-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=669066-36-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Fluoro-5-iodo-2-pyridinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001281720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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